molecular formula C8H7N3O3S B1488610 6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2091705-37-0

6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No. B1488610
CAS RN: 2091705-37-0
M. Wt: 225.23 g/mol
InChI Key: IANHDGBXIPCEMD-UHFFFAOYSA-N
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Description

“6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid” is a chemical compound . It is also known as "ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate" .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of this compound involves a heterocyclic system, which includes a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H7N3O3S) and molecular weight (225.22) .

Scientific Research Applications

Synthesis and Biological Activity

6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid and its derivatives have been explored in various chemical syntheses, showing potential in the development of biocidal compounds. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, demonstrating excellent biocidal properties in some cases (Youssef et al., 2011).

Heterocyclic Chemistry

The compound has been a focal point in heterocyclic chemistry, contributing to the synthesis of complex heterocyclic systems. Research demonstrates its role in creating new derivatives with amines, alkylthio, amido, and other groups, indicating its versatility in synthesizing isothiazole derivatives with diverse biological activities (Chang et al., 2003).

Advanced Organic Synthesis

Advanced organic synthesis techniques have utilized this compound for the creation of novel heterocycles, including thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. These compounds have been synthesized through reactions with various reagents, showcasing the chemical flexibility and potential pharmaceutical applications of these structures (Sherif et al., 1993).

Potential in Drug Discovery

The synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been documented, indicating the importance of these derivatives in medicinal chemistry for the development of new therapeutic agents (Davoodnia et al., 2008).

Chemical Transformations and Metal Ion Complexation

The compound and its derivatives have been involved in studies related to the complexation of metal ions, offering insights into the thermodynamics of these processes. Such studies provide a foundational understanding for the development of metal-based drugs or diagnostic agents (Cruz-Perez et al., 1986).

Future Directions

The future directions in the research of this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The Dimroth rearrangement, a key process in the synthesis of this compound, could also be further studied to optimize the synthesis process .

properties

IUPAC Name

6-ethyl-7-oxo-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-2-11-3-9-4-5(7(11)12)10-15-6(4)8(13)14/h3H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANHDGBXIPCEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(SN=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 5
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid

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